4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo structure, introduction of the chlorophenyl and fluorophenyl groups, and the formation of the methylsulfanyl linkage. The reaction conditions often require the use of strong bases, such as sodium amide in ammonia, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to lower the activation energy of key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazatricyclo structure can be reduced under specific conditions to form more saturated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives and compounds with chlorophenyl and fluorophenyl groups. Examples include:
- 1-(4-fluorophenyl)piperazine
- Disilane-bridged architectures
Uniqueness
What sets 4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart is its unique combination of functional groups and its triazatricyclo core structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C23H19ClFN3OS2 |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H19ClFN3OS2/c1-27-11-10-18-19(12-27)31-21-20(18)22(29)28(17-8-4-15(24)5-9-17)23(26-21)30-13-14-2-6-16(25)7-3-14/h2-9H,10-13H2,1H3 |
InChI Key |
TYYXBGBLLNMPRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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